molecular formula C2H7NO B3029329 O-Ethylhydroxylamine CAS No. 624-86-2

O-Ethylhydroxylamine

Cat. No.: B3029329
CAS No.: 624-86-2
M. Wt: 61.08 g/mol
InChI Key: AQFWNELGMODZGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

O-Ethylhydroxylamine primarily targets organic compounds, particularly aldehydes and ketones . It serves as a nucleophile in various chemical transformations .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition. In this process, the nitrogen atom in this compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of an intermediate compound, which then undergoes dehydration to form an oxime .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of oximes. Oximes are compounds that contain a C=N-OH functional group. They are formed when this compound reacts with aldehydes or ketones . The formation of oximes is an important reaction in organic chemistry, as oximes can be used as protective groups for carbonyl compounds or as intermediates in the synthesis of other compounds .

Result of Action

The primary molecular effect of this compound’s action is the transformation of carbonyl compounds into oximes . This transformation can have various downstream effects depending on the specific context in which it occurs. For example, in the context of organic synthesis, the formation of oximes can be a useful step in the synthesis of other compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of this compound . Additionally, the presence of other reactive compounds can influence the course of the reaction . The temperature and solvent used can also have significant effects on the reaction .

Chemical Reactions Analysis

Types of Reactions: O-Ethylhydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include benzoyl peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Alkylating agents like ethyl halides.

Major Products:

Comparison with Similar Compounds

Comparison: O-Ethylhydroxylamine is unique in its ability to introduce the ethylhydroxylamino group into organic compounds, which can be advantageous in specific synthetic applications. Compared to methoxyamine hydrochloride and N-methylhydroxylamine hydrochloride, this compound offers different reactivity and selectivity profiles, making it suitable for distinct chemical transformations .

Properties

IUPAC Name

O-ethylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c1-2-4-3/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFWNELGMODZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073216
Record name Hydroxylamine, O-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-86-2
Record name Ethoxyamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ethylhydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydroxylamine, O-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does O-Ethylhydroxylamine interact with its targets, and what are the downstream effects?

A1: this compound is known to react with aldehydes and ketones, forming oximes. This property makes it particularly useful in biochemical research. For instance, it reacts with retinal, the light-sensitive molecule in rhodopsin, to form retinal O-ethyloxime. [] This reaction helps in studying rhodopsin activation and decay mechanisms. [] this compound can also be used to trap free 11-cis-retinaldehyde generated during the visual cycle. []

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C2H7NO* Molecular Weight: 61.08 g/molWhile spectroscopic data wasn't explicitly provided in the provided research, this compound can be characterized using techniques like NMR spectroscopy and FTIR.

Q3: Can you describe a specific application of this compound in analytical chemistry?

A3: this compound is used as a derivatizing agent in analytical techniques like LC-MS/MS. [] It reacts with steroid hormones to enhance their ionization efficiency, allowing for more sensitive and reliable quantification in biological samples like saliva. [] This method has proven effective for hormones like progesterone, testosterone, and dehydroepiandrosterone. []

Q4: Are there any studies on the potential toxicity of this compound?

A4: Yes, a study using zebrafish as a model organism investigated the teratogenic potential of this compound hydrochloride. [] The research found that exposure to the compound led to cardiovascular malformations in zebrafish embryos, suggesting potential developmental toxicity. [] This finding highlights the importance of careful handling and further research into the safety profile of this compound.

Q5: What are the potential applications of this compound in synthetic chemistry?

A5: this compound plays a crucial role in synthesizing valuable organic compounds. It's a key reagent in converting nitroolefins into 1,2-diamines, important building blocks for pharmaceuticals and other complex molecules. [] This reaction proceeds through a Michael addition followed by reduction, showcasing the versatility of this compound in organic synthesis. []

Q6: Has this compound been identified in any natural sources?

A6: Interestingly, a GC-MS analysis of the methanolic extract of Mimosa pudica leaves revealed the presence of this compound among other phytochemicals. [] This finding suggests its potential occurrence in natural sources and warrants further investigation into its biological significance in plants.

Q7: Are there any known limitations or challenges associated with using this compound?

A7: While this compound offers several benefits, a study on its use in dynamic combinatorial libraries highlighted the slow reaction rate of imine exchange in O-aryl oximes. [] The reaction was found to be independent of O-aryloxyamine concentration and pH, suggesting a rate-limiting hydration step of the oxime. [] This limitation emphasizes the need for optimizing reaction conditions or exploring alternative strategies for specific applications.

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